molecular formula C11H15BO4 B2398861 [4-(Oxan-4-yloxy)phenyl]boronic acid CAS No. 279261-92-6

[4-(Oxan-4-yloxy)phenyl]boronic acid

Cat. No.: B2398861
CAS No.: 279261-92-6
M. Wt: 222.05
InChI Key: REFMZRSECYWYKZ-UHFFFAOYSA-N
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Description

[4-(Oxan-4-yloxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of a base to form the intermediate 4-(oxan-4-yloxy)phenol. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-(Oxan-4-yloxy)phenol

    Reduction: Boronate ester derivatives

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of [4-(Oxan-4-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: Compared to phenylboronic acid and its derivatives, [4-(Oxan-4-yloxy)phenyl]boronic acid offers unique reactivity due to the presence of the oxan-4-yloxy group. This group enhances its solubility and provides additional sites for functionalization, making it a versatile compound for various synthetic applications .

Properties

IUPAC Name

[4-(oxan-4-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFMZRSECYWYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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